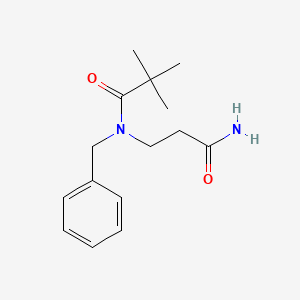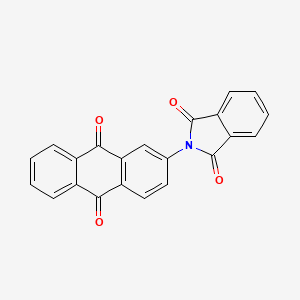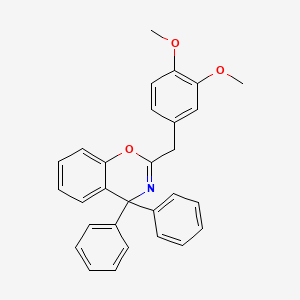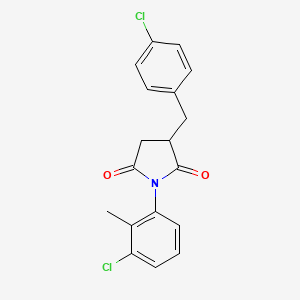![molecular formula C21H18N2O2 B4936828 N-{[(diphenylmethyl)amino]carbonyl}benzamide](/img/structure/B4936828.png)
N-{[(diphenylmethyl)amino]carbonyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(diphenylmethyl)amino]carbonyl}benzamide, commonly known as DCMF, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a member of the benzamide family of compounds and has been shown to exhibit a range of biological activities that make it a promising candidate for use in various research applications. In
作用機序
The mechanism of action of DCMF is not fully understood, but it is believed to act through multiple pathways. In cancer cells, DCMF induces apoptosis by activating caspase enzymes and inhibiting the anti-apoptotic protein Bcl-2. In the immune system, DCMF inhibits the production of cytokines and chemokines by inhibiting the activation of NF-κB and other transcription factors. In the brain, DCMF enhances memory and learning by increasing the activity of acetylcholine and other neurotransmitters.
Biochemical and physiological effects:
DCMF has been shown to have a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and cognitive-enhancing effects. In cancer cells, DCMF inhibits angiogenesis and induces apoptosis, leading to the inhibition of tumor growth. In the immune system, DCMF inhibits the production of cytokines and chemokines, leading to a reduction in inflammation. In the brain, DCMF enhances memory and learning by increasing the activity of acetylcholine and other neurotransmitters.
実験室実験の利点と制限
DCMF has several advantages for use in lab experiments, including its ability to selectively target cancer cells, its ability to modulate the immune response, and its cognitive-enhancing effects. However, DCMF also has some limitations, including its complex synthesis method, its potential toxicity, and its limited availability.
将来の方向性
There are several future directions for research on DCMF, including the development of more efficient synthesis methods, the investigation of its potential applications in other scientific research fields, and the exploration of its potential as a therapeutic agent for various diseases. Additionally, further research is needed to fully understand the mechanism of action of DCMF and to identify any potential side effects or toxicity.
合成法
DCMF can be synthesized through a multi-step process that involves the reaction of diphenylmethylamine with phosgene to form diphenylmethyl isocyanate. This intermediate is then reacted with benzoyl chloride to form DCMF. The synthesis of DCMF is a complex process that requires specialized equipment and expertise.
科学的研究の応用
DCMF has been studied for its potential applications in various scientific research fields, including cancer research, immunology, and neuroscience. In cancer research, DCMF has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In immunology, DCMF has been shown to modulate the immune response by inhibiting the production of cytokines and chemokines. In neuroscience, DCMF has been shown to enhance memory and learning by increasing the activity of certain neurotransmitters.
特性
IUPAC Name |
N-(benzhydrylcarbamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-20(18-14-8-3-9-15-18)23-21(25)22-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAGGTDMTHDJSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(4-isopropylphenoxy)acetamide](/img/structure/B4936762.png)

![(4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid](/img/structure/B4936770.png)

![3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide](/img/structure/B4936780.png)


![N-[4-(4-morpholinyl)phenyl]cyclohexanecarboxamide](/img/structure/B4936800.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate](/img/structure/B4936805.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(2-thienylmethyl)piperidine](/img/structure/B4936813.png)
![2-{[(2-phenylimidazo[1,2-a]pyridin-3-yl)amino]carbonyl}benzoic acid](/img/structure/B4936820.png)
![N'-[(2-bromo-4-chlorophenoxy)acetyl]-2-oxo-2-(1-piperidinyl)acetohydrazide](/img/structure/B4936823.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B4936833.png)